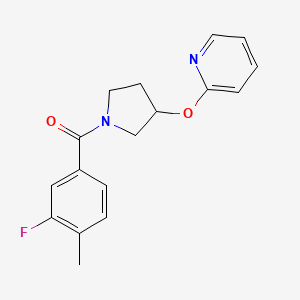

(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

Description

The compound (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a pyrrolidine-based methanone derivative featuring a 3-fluoro-4-methylphenyl group and a pyridin-2-yloxy substituent at the 3-position of the pyrrolidine ring. While specific biological data are unavailable in the provided evidence, structural analogs highlight its relevance in drug discovery pipelines .

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-12-5-6-13(10-15(12)18)17(21)20-9-7-14(11-20)22-16-4-2-3-8-19-16/h2-6,8,10,14H,7,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFYDZNZNBVAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route includes:

Formation of Pyridin-2-yloxy Group:

Starting with 2-hydroxypyridine, react it with a suitable halide, like methyl iodide, under basic conditions to form the pyridin-2-yloxy group.

Preparation of Fluoroaryl Ketone:

The fluoroaryl group can be introduced by reacting 3-fluoro-4-methylbenzoyl chloride with an appropriate nucleophile.

Coupling Reaction:

The final step involves coupling the pyridin-2-yloxy group with the fluoroaryl ketone in the presence of a base to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalysts. Continuous flow chemistry techniques and automated synthesis platforms can also enhance the efficiency and yield of this compound's synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically affecting the pyrrolidin-1-yl group, potentially forming N-oxides.

Reduction: Reduction reactions may target the carbonyl group within the methanone moiety, resulting in the corresponding alcohol.

Substitution: The fluoro and pyridine groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituting Reagents: Halogens for electrophilic substitution; nucleophiles like amines and thiols for nucleophilic substitution.

Major Products Formed

Oxidation: N-oxides and hydroxylated derivatives.

Reduction: Corresponding alcohols.

Substitution: Substituted fluoroaryl or pyridine derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediate: Utilized as an intermediate in the synthesis of more complex organic molecules.

Catalyst Development: Could be explored as a ligand in catalysis due to its unique functional groups.

Biology

Biological Probes: Investigated for potential use as a probe to study biological systems, given its aromatic and heterocyclic groups.

Inhibitor Design: Its structure may be relevant in the design of enzyme inhibitors, particularly those targeting pathways involving pyrrolidine or pyridine derivatives.

Medicine

Drug Discovery: Explored in medicinal chemistry for the development of new pharmacophores.

Therapeutic Agents:

Industry

Material Science: Utilized in the development of new materials, including polymers with specific electronic properties.

Agrochemicals: Potential use in the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action could involve interacting with molecular targets such as enzymes or receptors. The aromatic and heterocyclic rings may facilitate binding to hydrophobic pockets, while the carbonyl group could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

The following analysis focuses on structurally related compounds, emphasizing variations in the aryl group, central heterocycle, and substituent chemistry.

Structural Analogs and Key Differences

Table 1: Comparative Structural Features

Key Observations:

Aryl Group Modifications: The target compound’s 3-fluoro-4-methylphenyl group introduces electron-withdrawing (fluoro) and hydrophobic (methyl) effects. In contrast, P944-4462 uses a 3-methoxy-2-methylphenyl group, substituting fluorine with methoxy, which increases electron-donating capacity and steric bulk .

Central Ring Variations :

- Replacing pyrrolidine (5-membered) with piperidine (6-membered) in P939-4556 alters conformational flexibility and ring strain, which may influence target engagement .

Comparatively, P939-4556 and P944-4462 use 1,2,4-triazol-4-yl substituents, which introduce additional nitrogen atoms capable of hydrogen bonding but may reduce solubility due to higher hydrophobicity .

Biological Activity

The compound (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula: C16H18FNO2

- Molecular Weight: 273.32 g/mol

The structural representation includes a fluorinated aromatic ring and a pyrrolidine moiety linked through a methanone group, which contributes to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the pyridine and pyrrolidine groups suggests potential interactions with neurotransmitter receptors and protein kinases.

Pharmacological Effects

-

Anticancer Activity:

- Several studies have explored the anticancer properties of related compounds. For instance, pyrrolidine derivatives have shown selective inhibition of cancer cell proliferation by targeting specific oncogenic pathways.

- A notable case study involved a series of pyrrolidine-based compounds demonstrating significant cytotoxicity against various cancer cell lines, indicating that modifications in the structure can enhance their therapeutic efficacy.

-

Anti-inflammatory Effects:

- Compounds with similar structures have been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which could be relevant for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

-

Neuropharmacological Activity:

- The presence of the pyridine moiety suggests potential neuropharmacological effects. Research has indicated that similar compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies on related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrrolidine Derivative A | MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |

| Pyrrolidine Derivative B | A549 (Lung Cancer) | 8.0 | Induction of apoptosis |

| Pyrrolidine Derivative C | HeLa (Cervical Cancer) | 15.0 | Modulation of apoptosis-related proteins |

Case Studies

-

Case Study on Anticancer Efficacy:

- A study published in Journal of Medicinal Chemistry examined a series of pyrrolidine derivatives, including those with fluorinated aromatic rings. These compounds exhibited significant cytotoxicity against multiple cancer types, with IC50 values ranging from 5 to 20 µM depending on structural modifications.

-

Case Study on Anti-inflammatory Activity:

- Research highlighted in Pharmacology Reports demonstrated that certain derivatives showed promising anti-inflammatory effects by downregulating TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.